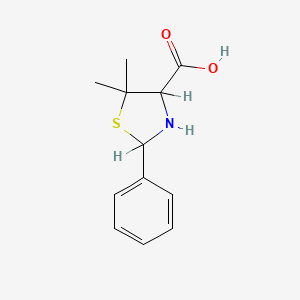

5,5-Dimethyl-2-phenyl-4-thiazolidinecarboxylic acid

Übersicht

Beschreibung

5,5-Dimethyl-2-phenyl-4-thiazolidinecarboxylic acid is a chemical compound with the molecular formula C12H15NO2S and a molecular weight of 237.32 g/mol. It has been mentioned in the context of anti-tumor compositions .

Synthesis Analysis

Thiazolidine motifs, which include 5,5-Dimethyl-2-phenyl-4-thiazolidinecarboxylic acid, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .

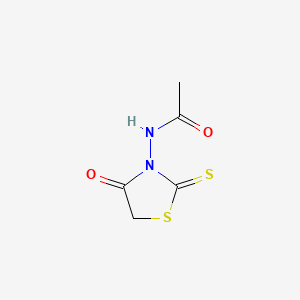

Molecular Structure Analysis

The molecular structure of 5,5-Dimethyl-2-phenyl-4-thiazolidinecarboxylic acid is defined by its molecular formula, C12H15NO2S. The molecule contains a thiazolidine ring, which is a five-membered heterocycle with sulfur at the first position and nitrogen at the third position .

Chemical Reactions Analysis

Thiazolidine motifs, including 5,5-Dimethyl-2-phenyl-4-thiazolidinecarboxylic acid, are used as vehicles in the synthesis of valuable organic combinations . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Applications

Thiazolidine motifs, such as 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . The presence of sulfur enhances their pharmacological properties, making them valuable in the synthesis of organic combinations .

Antineoplastic Activity

Compounds like 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid have shown potential applications in cancer research and treatment. Thiazolidin-4-one derivatives have demonstrated considerable potential as anticancer agents .

Anti-inflammatory Drugs

New thiazolidine-4-one derivatives based on the 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid scaffold have been synthesized as potential anti-inflammatory drugs .

Bio-conjugation Reaction

The orthogonal condensation reaction between 1,2-aminothiols and aldehydes to form thiazolidine is an interesting bio-conjugation reaction . Over the years, thiazolidine chemistry has been explored to develop antibody–drug conjugates, as a protecting group for N-terminal cysteines, and for developing cyclic peptides .

Click-type Reaction at Physiological pH

Thiazolidine chemistry offers a fast, efficient, and stable click-type reaction at physiological pH . This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient biocompatible manner .

Fungicidal Activity

Thiazolidine derivatives have shown in vitro fungicidal activity on various fungi .

Zukünftige Richtungen

Thiazolidine motifs, including 5,5-Dimethyl-2-phenyl-4-thiazolidinecarboxylic acid, are of great interest for interdisciplinary research . They compel researchers to explore new drug candidates due to their diverse therapeutic and pharmaceutical activity . The development of multifunctional drugs and improving their activity should be a focus of future research .

Wirkmechanismus

Target of Action

Thiazolidine motifs, which this compound contains, are known to be present in diverse natural and bioactive compounds . They are used as vehicles in the synthesis of valuable organic combinations .

Mode of Action

Thiazolidine motifs are intriguing heterocyclic five-membered moieties that have sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .

Biochemical Pathways

Thiazolidine motifs are known to show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .

Pharmacokinetics

Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine motifs .

Action Environment

It is generally believed that the reaction of thiazolidine motifs requires acidic ph and a long reaction time, and that the thiazolidine product is prone to undergo hydrolysis under physiological conditions .

Eigenschaften

IUPAC Name |

5,5-dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2S/c1-12(2)9(11(14)15)13-10(16-12)8-6-4-3-5-7-8/h3-7,9-10,13H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZDQTBBSEWXLTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC(S1)C2=CC=CC=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60972052 | |

| Record name | 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60972052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5-Dimethyl-2-phenyl-4-thiazolidinecarboxylic acid | |

CAS RN |

56614-75-6 | |

| Record name | 4-Thiazolidinecarboxylic acid, 5,5-dimethyl-2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056614756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60972052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

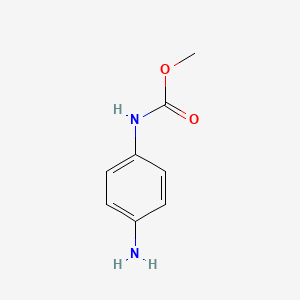

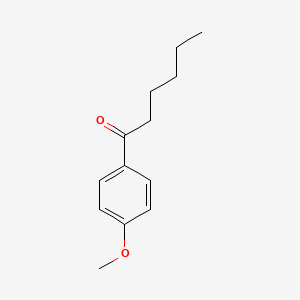

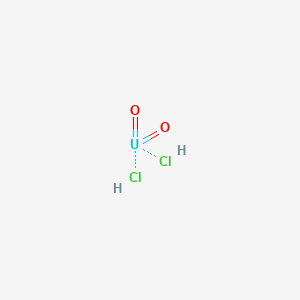

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phenol, 4-[[4-(dimethylamino)phenyl]amino]-](/img/structure/B1606254.png)

![[3-Diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;rhodium(3+);trichloride](/img/structure/B1606260.png)

![2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol](/img/structure/B1606271.png)